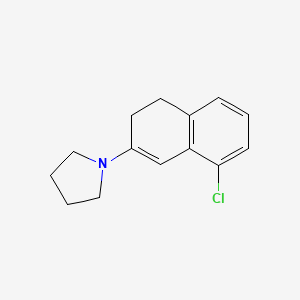










|
REACTION_CXSMILES
|
N1([C:6]2C[CH2:8][C:9]3[C:14]([CH:15]=2)=[C:13]([Cl:16])[CH:12]=[CH:11][CH:10]=3)CCCC1.CI.O.[C:20]([OH:23])(=O)[CH3:21]>O1CCOCC1.CCOCC>[CH3:6][CH:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:16])[CH2:8][CH2:21][C:20]1=[O:23]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)C=1CCC2=CC=CC(=C2C1)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 18 hours under nitrogen
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark oil
|
|
Type
|
WASH
|
|
Details
|
The column was eluted with a 1:1 mixture of hexane and ether containing a trace of ammonium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
The eluate was evaporated in vacuo
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(CCC2=CC=CC(=C12)Cl)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.14 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |